molecular formula C4H4N6S2 B13782987 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione CAS No. 64369-17-1

4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione

Cat. No.: B13782987
CAS No.: 64369-17-1
M. Wt: 200.3 g/mol
InChI Key: KCEXEVSZRWRKGX-UHFFFAOYSA-N
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Description

4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound is characterized by the presence of both triazole and thiadiazole rings, which contribute to its diverse chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with various reagents. One common method includes the reaction with hydrazonoyl halides, which leads to the formation of triazolothiadiazines . The reaction conditions often involve refluxing in ethanol with a catalyst such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a variety of substituted triazole-thiadiazole compounds .

Scientific Research Applications

Pharmacological Activities

Research indicates that 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione exhibits several pharmacological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains. Studies demonstrate its potential as an antifungal agent in treating infections caused by resistant strains .
  • Anticancer Properties : Investigations into the anticancer effects of triazole derivatives suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in animal models .

Case Study: Antifungal Activity

A study conducted on the antifungal properties of this compound demonstrated significant inhibition of fungal growth in vitro. The minimum inhibitory concentration (MIC) was determined against common pathogens such as Candida and Aspergillus species, with results indicating effective concentrations lower than those of existing antifungal agents.

Herbicidal and Insecticidal Properties

The compound has been explored for its herbicidal and insecticidal activities. Triazole derivatives are known to affect plant growth regulation and pest control:

  • Herbicide Development : Research indicates that this compound can be formulated into herbicides effective against broadleaf weeds while being safe for crops .
  • Insect Repellents : The compound's insecticidal properties have been tested against agricultural pests, showing potential as a natural pesticide alternative .

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymers for enhanced material properties:

  • Stabilizers in Polymers : It acts as a stabilizer in polymer formulations, improving thermal stability and resistance to degradation under UV light exposure .
  • Conductive Materials : Research is ongoing into the use of this compound in developing conductive polymers for electronic applications due to its electron-donating characteristics .

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAntifungal AgentEffective against Candida and Aspergillus
AnticancerInhibits tumor growth and induces apoptosis
Anti-inflammatoryReduces inflammation in animal models
AgricultureHerbicideEffective against broadleaf weeds
InsecticideNatural alternative for pest control
Material SciencePolymer StabilizerImproves thermal stability and UV resistance
Conductive MaterialPotential use in electronic applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

Uniqueness

What sets 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione apart is its combined triazole and thiadiazole rings, which provide a unique scaffold for various chemical reactions and biological activities. This dual-ring structure enhances its potential as a versatile compound in scientific research and industrial applications .

Biological Activity

4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with triazole moieties. Various methods have been reported in literature for the preparation of this compound, often highlighting the importance of substituents on the thiadiazole ring to enhance biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32.6 μg/mL
Compound BEscherichia coli47.5 μg/mL
Compound CCandida albicans62.5 μg/mL

These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as lead compounds for drug development .

Cytotoxicity and Antitumor Activity

In addition to antimicrobial effects, some derivatives of this compound have been evaluated for cytotoxicity against cancer cell lines. For instance, studies have demonstrated that certain modifications to the triazole ring can enhance the cytotoxic effects on specific cancer cells while maintaining low toxicity to normal cells .

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes in microbial metabolism or interference with nucleic acid synthesis. The presence of the thiadiazole and triazole rings contributes to its ability to interact with biological macromolecules .

Case Studies

Several case studies have documented the efficacy of this compound in treating infections caused by resistant strains of bacteria. For example, a study highlighted its effectiveness against multidrug-resistant Staphylococcus aureus, showcasing a significant reduction in bacterial load in infected animal models .

Future Directions

Research continues into optimizing the chemical structure of this compound to improve its potency and selectivity. The exploration of novel derivatives through combinatorial chemistry and structure–activity relationship (SAR) studies is essential for developing new therapeutic agents.

Properties

CAS No.

64369-17-1

Molecular Formula

C4H4N6S2

Molecular Weight

200.3 g/mol

IUPAC Name

4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C4H4N6S2/c5-10-3(7-8-4(10)11)2-1-6-9-12-2/h1H,5H2,(H,8,11)

InChI Key

KCEXEVSZRWRKGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)C2=NNC(=S)N2N

Origin of Product

United States

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